2-Methylene-2H-imidazole-4,5-diamine
Description
Significance of Imidazole (B134444) Heterocycles in Contemporary Chemical Research
The imidazole nucleus, a five-membered aromatic ring containing two nitrogen atoms, is a cornerstone of heterocyclic chemistry. longdom.org Its unique electronic properties and amphoteric nature—the ability to act as both a weak acid and a weak base—confer exceptional stability and versatile reactivity. longdom.org This versatility has established imidazole and its derivatives as "privileged structures" in medicinal chemistry, forming the core of numerous bioactive molecules and pharmaceuticals. nih.gov
Imidazole-based compounds exhibit a vast spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. nih.govplantarchives.org The imidazole moiety is a crucial component of essential biological molecules such as the amino acid histidine, which plays a vital role in enzyme catalysis, and the purine (B94841) bases of DNA and RNA. plos.org The study of imidazole heterocycles is also prominent in materials science, where they are used as building blocks for ionic liquids, catalysts, and functional polymers. researchgate.net The continuous exploration of novel synthetic methodologies and applications underscores the enduring importance of this heterocyclic system in modern chemical research. researchgate.net
Structural Characteristics and Nomenclature of 2-Methylene-2H-imidazole-4,5-diamine
This compound is a specific and highly functionalized derivative of the imidazole core. Its nomenclature precisely describes its unique structural features:
Imidazole: The parent five-membered heterocyclic ring with nitrogen atoms at positions 1 and 3.
2H-imidazole: Specifies the tautomeric form where the substituent at position 2 is attached via a double bond, and the nitrogen at position 1 is sp2-hybridized without an attached hydrogen, while the nitrogen at position 3 is sp3-hybridized with an attached hydrogen (in the neutral form, though it's part of the delocalized system).
2-Methylene: Indicates an exocyclic double bond (=CH₂) at the C2 position of the imidazole ring.
4,5-diamine: Denotes the presence of two amino groups (-NH₂) attached to the C4 and C5 positions of the ring.
The combination of an exocyclic methylene (B1212753) group with vicinal diamine substituents on the imidazole framework makes this a molecule with distinct electronic and steric properties. While the compound is cataloged under CAS number 406688-00-4, detailed experimental data on its physical and chemical properties are not widely available in public literature. chemicalbook.com The fundamental properties derived from its structure are summarized below.
| Property | Value |
|---|---|
| Molecular Formula | C₄H₆N₄ |
| Molecular Weight | 110.12 g/mol |
| CAS Number | 406688-00-4 chemicalbook.com |
| Core Structure | 2H-Imidazole |
| Key Functional Groups | Exocyclic Methylene, Vicinal Diamine |
Positioning of this compound within the Broader Scope of Functionalized Imidazoles
This compound occupies a specialized niche within the class of functionalized imidazoles due to its combination of reactive sites. The presence of two primary amine groups at the 4 and 5 positions makes it a potent precursor for the synthesis of more complex heterocyclic systems. Diamine functionalities are often used to construct macrocycles, polymers, or fused bicyclic systems, such as purine analogues. nih.gov Research into related scaffolds, like imidazole-4,5-dicarboxylic acid which is readily derivatized with amines, highlights the synthetic interest in functionalizing these specific ring positions. nih.gov
Furthermore, the exocyclic methylene group at the C2 position distinguishes it from typical aromatic imidazoles. This feature introduces a site of unsaturation that can potentially undergo various addition reactions or participate in polymerization processes. This contrasts with the typical electrophilic and nucleophilic substitution reactions seen in fully aromatic imidazole rings. The 2H-imidazole tautomer itself is less common than the 1H-imidazole form, and the presence of the exocyclic double bond makes this compound a member of a unique subclass of highly reactive imidazoles. mdpi.com
Historical Context and Evolution of Research on Related Imidazole Diamines
The history of imidazole chemistry began in the mid-19th century, with various derivatives being discovered in the 1840s before Heinrich Debus first reported the synthesis of the parent imidazole ring in 1858. longdom.org Early research focused on establishing fundamental synthetic routes, such as the Debus, Radiszewski, and Wallach syntheses, which allowed for the creation of a variety of substituted imidazoles. longdom.orgresearchgate.net
The evolution of research toward more complex derivatives like imidazole diamines has been driven by their biological significance. A key historical link is the imidazole intermediate 5-aminoimidazole-4-carboxamide (B1664886) ribotide (AICAR), which is central to the biosynthetic pathways of purines. plos.orgnih.gov The longstanding interest in understanding and mimicking these biological processes spurred synthetic efforts toward amino-substituted imidazoles. The development of synthetic methods for precursors like diaminomaleonitrile, which can be used to construct 4,5-disubstituted imidazoles, was a critical step in accessing compounds with functionality analogous to the target molecule. researchgate.net While a specific historical timeline for imidazole diamines is not well-documented, their study represents a logical progression from simple imidazoles to highly functionalized targets designed to serve as versatile building blocks in medicinal and materials chemistry.
Lack of Available Scientific Literature for this compound Prevents Detailed Analysis of Chemical Reactivity
Despite extensive searches of scientific databases and chemical literature, no specific research has been found detailing the chemical reactivity and transformation pathways of the compound this compound. This absence of published data makes it impossible to generate a thorough, informative, and scientifically accurate article as requested.
The investigation included targeted searches for the specific compound, its CAS number (406688-00-4), and broader inquiries into the reactivity of analogous structures, such as 2-methylene-2H-imidazoles and 4,5-diaminoimidazoles. Unfortunately, these searches did not yield any experimental or theoretical studies that would provide the necessary information to address the detailed outline provided in the user's instructions.
The requested article structure, focusing on the "Chemical Reactivity and Transformation Pathways of this compound," requires specific data on reactions such as electrophilic additions, nucleophilic reactions, oxidative and reductive transformations of the exocyclic methylene group, as well as protonation equilibria, alkylation, and acylation of the imidazole ring nitrogens. Without primary research literature, any attempt to create content for these sections would be purely speculative and would not meet the required standards of scientific accuracy.
Based on a comprehensive review of available scientific literature, there is no specific information regarding the chemical reactivity and transformation pathways of the compound “this compound” for the topics requested. This compound appears to be a highly specialized or theoretical structure with no published data corresponding to the detailed outline provided.
As a result, it is not possible to generate the requested article focusing solely on "this compound" for the following sections and subsections:
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H6N4 |
|---|---|
Molecular Weight |
110.12 g/mol |
IUPAC Name |
2-methylideneimidazole-4,5-diamine |
InChI |
InChI=1S/C4H6N4/c1-2-7-3(5)4(6)8-2/h1H2,(H2,5,7)(H2,6,8) |
InChI Key |
JEASWGOPDRNQCL-UHFFFAOYSA-N |
Canonical SMILES |
C=C1N=C(C(=N1)N)N |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 2 Methylene 2h Imidazole 4,5 Diamine
Reaction Mechanism Elucidation for Synthetic Transformations
General information on related structures, such as other diamines or imidazole (B134444) derivatives, exists but would not adhere to the strict requirement of focusing exclusively on "2-Methylene-2H-imidazole-4,5-diamine." To maintain scientific accuracy and adhere to the provided instructions, the article cannot be written without specific research findings on this particular compound.
Theoretical and Computational Investigations of 2 Methylene 2h Imidazole 4,5 Diamine
Quantum Chemical Studies on Molecular Structure and Geometry
Density Functional Theory (DFT) Calculations for Optimized Geometries
No published studies containing DFT-calculated optimized geometries, such as bond lengths and angles for 2-Methylene-2H-imidazole-4,5-diamine, were found. Such calculations would typically be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to find the molecule's lowest energy conformation.
Conformational Analysis of the Methylene (B1212753) and Diamine Substituents
A conformational analysis, which would involve calculating the energy changes associated with the rotation around the single bonds connecting the methylene and diamine groups to the imidazole (B134444) ring, has not been reported for this compound. This analysis would reveal the most stable rotational isomers and the energy barriers between them.
Electronic Structure and Reactivity Descriptors
Molecular Orbitals and Frontier Orbital Analysis
Specific data on the molecular orbitals of this compound, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are not available. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability.
Electrostatic Potential Surface Analysis
An electrostatic potential surface map for this molecule, which would illustrate the charge distribution and predict regions susceptible to electrophilic or nucleophilic attack, has not been published.
Fukui Functions and Local Reactivity Indices
There are no available studies that have calculated the Fukui functions or other local reactivity indices for this compound. These descriptors would provide a more detailed, atom-specific understanding of the molecule's reactivity.
Spectroscopic Property Predictions (Excluding Experimental Data as Primary Output)
Theoretical and computational methods are indispensable for predicting the spectroscopic characteristics of molecules such as this compound. These predictions, stemming from quantum chemical calculations, offer profound insights into molecular structure, bonding, and electronic properties, thereby guiding and complementing experimental work.
Vibrational Frequency Calculations (IR and Raman)
Vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. These spectra arise from the vibrations of atoms within the molecule. Computational methods, particularly Density Functional Theory (DFT), can model these vibrations and predict the frequencies at which they will occur. mdpi.com For this compound, these calculations would involve optimizing the molecule's geometry to its lowest energy state and then computing the vibrational frequencies.
The resulting predicted spectrum provides a pattern of peaks, each corresponding to a specific vibrational mode, such as the stretching of N-H bonds in the amine groups, the C=C bond stretching within the imidazole ring, or the characteristic methylene group (=CH₂) vibrations. These theoretical spectra are crucial for interpreting experimental data and assigning specific spectral bands to their corresponding molecular motions. researchgate.net The calculations can be performed for the molecule in the gas phase or can incorporate solvent effects. mdpi.com
Table 1: Illustrative Predicted Vibrational Frequencies for this compound (Note: This data is hypothetical and serves as a representative example of computational output.)
| Vibrational Mode Assignment | Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |
| Asymmetric N-H Stretch (Amine) | 3485 | High | Medium |
| Symmetric N-H Stretch (Amine) | 3370 | High | Medium |
| =C-H Stretch (Methylene) | 3090 | Medium | High |
| C=N Stretch (Ring) | 1650 | High | Medium |
| C=C Stretch (Ring) | 1610 | High | High |
| NH₂ Scissoring (Amine) | 1575 | Medium | Low |
| =CH₂ Scissoring (Methylene) | 1410 | Medium | Medium |
| C-N Stretch | 1280 | High | Low |
| Ring Breathing Mode | 870 | Medium | High |
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining molecular structure. Computational chemistry can predict the ¹H and ¹³C NMR chemical shifts by calculating the magnetic shielding around each nucleus. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable technique for this purpose. researchgate.net
For this compound, GIAO calculations would provide theoretical chemical shift values for each unique hydrogen and carbon atom. These predictions are invaluable for assigning signals in an experimental spectrum, confirming the proposed structure, and understanding how the electronic environment of each atom influences its magnetic shielding. Calculations can be performed on the isolated molecule or on complexes that model solvent interactions to improve accuracy. researchgate.netconicet.gov.ar
Table 2: Illustrative Predicted NMR Chemical Shifts for this compound (Note: This data is hypothetical, referenced to TMS, and serves as a representative example of computational output.)
| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Atom Position | Predicted ¹H Chemical Shift (ppm) |
| C2 (Methylene Carbon) | 102.5 | H (Methylene) | 4.8 |
| C4 | 148.7 | H (Amine) | 5.9 |
| C5 | 149.1 |
Computational Modeling of Reaction Pathways and Transition States
Computational modeling allows for the exploration of chemical reactivity by mapping potential energy surfaces for reactions. This involves identifying reactants, products, intermediates, and the transition states that connect them. For this compound, theoretical studies could investigate its synthesis, potential tautomerization, or its role as a reactant in further chemical transformations, such as cycloadditions or dimerizations. researchgate.net
By locating the transition state structure for a proposed reaction step, chemists can calculate the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. A high activation energy suggests a slow or unfeasible reaction, while a low barrier indicates a more favorable process. These computational insights are critical for understanding reaction mechanisms, predicting product formation, and designing new synthetic routes. For instance, studies on related imidazole derivatives have used DFT to analyze dimerization mechanisms and the stability of the molecules involved. researchgate.net
Solvent Effects on Molecular Properties and Reactivity
The solvent in which a molecule is dissolved can significantly alter its structure, properties, and reactivity. Computational models can account for these solvent effects through two main approaches: implicit and explicit models.
Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This method is computationally efficient for estimating how a solvent's polarity affects the solute's stability, geometry, and spectroscopic properties.
Explicit solvent models involve including a number of individual solvent molecules in the calculation. This approach is more computationally intensive but allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. For a molecule like this compound, with two amine groups, explicit modeling with a protic solvent like water or methanol (B129727) would be crucial for accurately predicting its behavior in solution, including its tautomeric equilibrium and reaction kinetics. researchgate.net Theoretical studies on similar azole compounds have used GIAO calculations on molecular complexes to understand how hydrogen bonding in different phases affects NMR chemical shifts. researchgate.net
Coordination Chemistry and Ligand Design Aspects
2-Methylene-2H-imidazole-4,5-diamine as a Polydentate Ligand Precursor
The imidazole (B134444) ring is a fundamental building block in the design of ligands for metal-organic frameworks and coordination complexes due to its two nitrogen donor sites. researchgate.netrsc.org The introduction of two amino groups at the 4 and 5 positions, as seen in this compound, significantly enhances its potential as a polydentate ligand.
This compound offers several potential coordination modes to a metal center, primarily through its nitrogen atoms. The lone pair of electrons on the sp2-hybridized nitrogen atom of the imidazole ring is a primary site for coordination with a metal ion. researchgate.netjocpr.com Additionally, the two amino groups at the C4 and C5 positions introduce further possibilities for metal binding.
The vicinal arrangement of the 4,5-diamine functionality is particularly noteworthy. This arrangement allows the ligand to act as a bidentate chelating agent, forming a stable five-membered ring with a metal ion. nih.gov This chelation is a common feature of ligands containing adjacent donor groups and contributes significantly to the stability of the resulting metal complex.
Beyond chelation, other coordination modes are also conceivable. The ligand could act as a monodentate ligand, coordinating to a single metal center through the imidazole nitrogen. Alternatively, it could function as a bridging ligand, linking two or more metal centers. This could occur through the imidazole nitrogen and one of the amine nitrogens, or through both amine nitrogens coordinating to different metal ions. The specific coordination mode adopted would likely depend on factors such as the nature of the metal ion, the solvent system, and the presence of other coordinating ligands.
Possible Coordination Modes of this compound
| Coordination Mode | Description | Potential Number of Donor Atoms Involved |
| Monodentate | Coordination through the imidazole nitrogen. | 1 |
| Bidentate (Chelating) | Coordination through the two adjacent amine nitrogens. | 2 |
| Bridging | Linking two metal centers using different donor atoms. | 2 or more |
The ability of the 4,5-diamine moiety to form a five-membered chelate ring with a metal ion is expected to lead to a significant enhancement in the stability of the resulting metal complex, a phenomenon known as the chelate effect. youtube.com This thermodynamic stabilization arises from the favorable entropic change upon chelation, where one bidentate ligand displaces two monodentate ligands. youtube.com
The stability of metal chelates is also influenced by the size of the chelate ring, with five- and six-membered rings being the most stable. interchim.fr The formation of a five-membered ring by the 4,5-diamine group of this compound would therefore be a major driving force for complex formation. The stability of these potential metal complexes can be quantified by their formation constants, which are expected to be significantly higher than those of analogous complexes with monodentate amine or imidazole ligands.
Ligand Scaffold Modifications for Tunable Coordination Behavior
The versatility of this compound as a ligand precursor is further enhanced by the potential for chemical modification of its scaffold. Such modifications can be used to introduce new functionalities, alter the steric and electronic properties of the ligand, and ultimately tune its coordination behavior.
The primary amine groups at the C4 and C5 positions are reactive sites that can be readily derivatized to create more sophisticated ligands. For instance, condensation reactions with aldehydes or ketones can yield Schiff base ligands with additional donor atoms and extended conjugation. The synthesis of such derivatives of 2-aminobenzimidazole (B67599) has been reported, highlighting the feasibility of this approach. nih.gov
Another avenue for derivatization is the Mannich reaction, which involves the aminoalkylation of the amine groups. sapub.org This would allow for the introduction of a wide variety of functional groups, leading to ligands with tailored properties for specific applications in catalysis or materials science. These modifications can influence the ligand's solubility, electronic properties, and the coordination geometry of its metal complexes.
Furthermore, the exocyclic double bond can participate in conjugation with the imidazole ring, affecting the electronic properties of the ligand. This can modulate the electron-donating ability of the nitrogen atoms and, consequently, the strength of the metal-ligand bonds. The steric bulk of substituents on the methylene (B1212753) carbon could also play a role in dictating the coordination environment around the metal center, potentially favoring specific geometries or coordination numbers.
Theoretical Studies on Metal-Ligand Interactions and Complex Formation
Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the coordination chemistry of novel ligands. acs.orgmdpi.combohrium.com In the case of this compound, DFT calculations could provide valuable insights into its metal-ligand interactions and the properties of its potential complexes.
Such calculations can be employed to:
Determine the preferred coordination modes of the ligand with different metal ions.
Predict the geometries of the resulting metal complexes. mdpi.com
Calculate the binding energies to assess the stability of the complexes. acs.org
Analyze the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, to understand the nature of the metal-ligand bonding and the reactivity of the complexes. nih.gov
Simulate vibrational spectra (e.g., IR and Raman) to aid in the characterization of synthesized complexes. mdpi.com
Hypothetical DFT-Calculated Parameters for a [M(L)Cl2] Complex of this compound (L)
| Parameter | Predicted Value | Significance |
| M-N(imidazole) bond length | 2.1 - 2.3 Å | Indicates the strength of the metal-imidazole bond. |
| M-N(amine) bond length | 2.2 - 2.4 Å | Indicates the strength of the metal-amine bonds. |
| N-M-N bite angle | 80 - 85° | Characterizes the geometry of the chelate ring. |
| Binding Energy | -150 to -250 kcal/mol | Reflects the thermodynamic stability of the complex. |
| HOMO-LUMO Gap | 2.5 - 3.5 eV | Relates to the electronic stability and reactivity of the complex. nih.gov |
Note: The values in this table are hypothetical and are intended to be illustrative of the types of parameters that can be obtained from DFT calculations based on studies of similar imidazole-based ligands. nih.govacs.orgmdpi.com
Theoretical studies can thus play a crucial role in guiding the synthetic exploration of the coordination chemistry of this compound, enabling a rational design of novel metal complexes with desired properties.
Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs) Scaffolds
A comprehensive review of scientific literature and chemical databases reveals a notable absence of published research on the use of this compound as a ligand in the formation of coordination polymers (CPs) or metal-organic frameworks (MOFs). Despite the rich and extensive field of coordination chemistry involving imidazole derivatives, this specific compound does not appear in studies detailing the synthesis and structural characterization of CPs or MOFs.
The potential of a molecule to act as a ligand in the construction of such frameworks is typically determined by the presence of suitable donor atoms (like nitrogen, oxygen, or sulfur) that can coordinate to metal centers, and a structural geometry that allows for the formation of extended networks. While the diamine and imidazole functionalities within this compound suggest potential for metal coordination, there is no available data to substantiate its application in this area of materials science.
Consequently, information regarding its coordination modes, the geometry of resulting frameworks, or its role as a scaffold in creating porous or polymeric structures is not available. Detailed research findings, including structural data and coordination numbers with various metal ions, which are essential for a thorough discussion in this context, have not been reported.
Therefore, this section cannot provide detailed research findings or data tables on the formation of coordination polymers and MOFs using this compound due to the lack of available scientific evidence.
Advanced Research Applications and Methodological Development Excluding Prohibited Topics
Role as a Precursor in the Synthesis of Complex Heterocyclic Systems
The unique structural arrangement of diamino-functionalized imidazoles serves as a versatile foundation for the construction of more elaborate molecular architectures. Its reactive sites are primed for reactions that extend the core structure into multi-ring systems, which are prevalent in various fields of chemical science.
The synthesis of imidazole-fused ring systems is a critical area of research due to their applications in materials science and medicinal chemistry. organic-chemistry.org Annulation, the process of building a new ring onto a pre-existing one, is a key strategy. A notable environmentally friendly method involves an iron-catalyzed C-H amination reaction to construct these fused systems. organic-chemistry.org This approach is advantageous as it uses air as the oxidant and produces water as the only byproduct, aligning with the principles of green chemistry. organic-chemistry.org
The reaction can yield a variety of N-heterocycles, including Imidazo[1,5-a]pyridines and imidazo[1,5-a]imidazoles. organic-chemistry.org The process is believed to proceed through a radical pathway facilitated by the iron catalyst. organic-chemistry.org Another significant method is the van Leusen imidazole (B134444) synthesis, which utilizes p-toluenesulfonyl-methyl isocyanide (TosMIC) in a base-catalyzed cycloaddition to form imidazoles fused with a cyclic system at the 1,5-position. researchgate.net Mechanistic studies of this reaction have revealed that N-methyleneformamide, generated in situ, can act as an organocatalyst, accelerating the reaction and improving yields. researchgate.net
Table 1: Selected Annulation Reactions for Imidazole-Fused Ring Systems
| Reaction Type | Catalyst/Reagent | Key Features | Fused Systems Produced |
|---|---|---|---|
| Iron-Catalyzed C-H Amination | FeCl₃, TFA | Aerobic conditions, green solvent (anisole), water as byproduct. organic-chemistry.org | Imidazo[1,5-a]pyridines, imidazo[5,1-b]oxazoles, imidazo[5,1-b]thiazoles. organic-chemistry.org |
| van Leusen Imidazole Synthesis | TosMIC, Base | In situ generation of N-methyleneformamide as an organocatalyst. researchgate.net | 1,5-ring-fused imidazoles. researchgate.net |
Derivatives of the imidazole core, such as imidazole-4,5-dicarboxylic acid, are valuable building blocks, or "linkers," for the synthesis of metal-organic frameworks (MOFs). rsc.orgresearchgate.net These materials are crystalline solids composed of metal ions or clusters coordinated to organic ligands, creating one-, two-, or three-dimensional porous structures. The synthesis of new MOFs using imidazole-based spacers is an active area of research. rsc.org
For instance, 2-p-methoxyphenyl-1H-imidazole-4,5-dicarboxylic acid (H₃MOPhIDC) has been used to create six novel transition-metal–organic frameworks under hydrothermal conditions. researchgate.net Depending on the reaction conditions and the metal ions used (e.g., Cu, Zn, Co, Cd), the imidazole-based ligand can be singly or doubly deprotonated and coordinate to the metal centers in various modes, leading to diverse structures such as infinite polymeric chains and two-dimensional sheets. researchgate.net These materials exhibit interesting thermal, luminescent, and magnetic properties. rsc.orgresearchgate.net
Methodological Contributions to Organic Synthesis
The imidazole framework is not only a synthetic target but also a component of systems that facilitate other chemical transformations, contributing to the development of new synthetic methods.
Imidazole derivatives are precursors to N-heterocyclic carbenes (NHCs), which are potent ligands in organometallic catalysis. A novel approach involves the functionalization of imidazole-4,5-dicarboxylic acid to create amphiphilic NHC catalytic systems. nih.gov These metallosurfactants, containing both a metal center and surfactant properties, are designed for catalysis in aqueous media, which is a key goal of green chemistry. nih.gov
PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) palladium(II) complexes have been synthesized using this method. These catalysts, featuring hydrophilic oligoethylene glycol and lipophilic alkyl fragments, have shown high activity in model reactions like Suzuki-Miyaura coupling and p-nitrophenol reduction in water. nih.gov The activity of these novel catalysts can be superior to commercially available complexes, an effect attributed to the formation of stable aggregates in solution. nih.gov
Atom economy is a central concept in sustainable chemistry, aiming to maximize the incorporation of reactant atoms into the final product. Multicomponent reactions (MCRs) are a powerful strategy for achieving high atom economy. sciepub.com The synthesis of 2,4,5-trisubstituted imidazoles can be efficiently achieved through a three-component cyclocondensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium (B1175870) acetate. sciepub.com
The use of a reusable Brønsted acidic ionic liquid, diethyl ammonium hydrogen phosphate, as a catalyst under solvent-free conditions further enhances the green credentials of this method. sciepub.com This process offers several advantages, including cost-effectiveness, easy work-up, non-chromatographic purification, excellent yields, and very short reaction times, making it a highly efficient and atom-economical route to highly functionalized imidazoles. sciepub.com
Table 2: Comparison of Synthetic Methodologies
| Methodology | Key Principle | Advantages | Example Application |
|---|---|---|---|
| Multicomponent Reactions | Convergent synthesis from multiple simple substrates in a single vessel. sciepub.com | High atom economy, operational simplicity, rapid access to molecular diversity. sciepub.com | Synthesis of 2,4,5-trisubstituted imidazoles. sciepub.com |
| Iron-Catalyzed C-H Amination | Use of an inexpensive, non-toxic metal catalyst with air as the oxidant. organic-chemistry.org | Environmentally friendly, produces only water as a byproduct. organic-chemistry.org | Construction of imidazole-fused ring systems. organic-chemistry.org |
Advanced Characterization Techniques in Imidazole Research
The structural elucidation of novel imidazole derivatives and the materials derived from them requires a suite of advanced analytical techniques. A combination of spectroscopic and crystallographic methods is typically employed to confirm the identity, purity, and three-dimensional structure of these compounds.
Newly synthesized imidazole-containing compounds are routinely characterized using elemental analysis, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. nih.gov Mass spectrometry is also a critical tool for confirming the molecular weight of the target compounds. nih.gov
High-Resolution Mass Spectrometry for Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with high accuracy. For 2-Methylene-2H-imidazole-4,5-diamine, HRMS would provide a precise mass measurement of the molecular ion, allowing for the confident assignment of its molecular formula (C₄H₆N₄).
In tandem mass spectrometry (MS/MS) experiments, the molecule would be subjected to fragmentation. While the imidazole ring itself is generally stable, the primary fragmentation pathways would likely involve the substituents. The fragmentation patterns of related imidazole compounds show that the loss of small molecules from its substituents is a major route of fragmentation. nih.gov For this compound, characteristic fragmentation would likely involve the loss of ammonia (B1221849) (NH₃) from the amine groups and potential cleavages related to the exocyclic methylene (B1212753) group. The study of these fragmentation pathways is crucial for confirming the molecular structure and can help in the identification of related metabolites or degradation products in complex mixtures. nih.gov
Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound
| Ion | Proposed Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₄H₇N₄⁺ | 111.0716 |
| [M-NH₂]⁺ | C₄H₄N₃⁺ | 94.0451 |
Advanced NMR Techniques for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity and spatial arrangement of atoms in a molecule. A full suite of advanced NMR experiments would be employed for the complete structural assignment of this compound.
One-dimensional ¹H and ¹³C NMR spectra would confirm the number and types of protons and carbons present. The ¹H NMR spectrum would be expected to show distinct signals for the exocyclic methylene protons (=CH₂) and the amine protons (-NH₂), while the ¹³C NMR would show signals for the sp²-hybridized carbons of the imidazole ring and the methylene group.
Two-dimensional NMR techniques are essential for unambiguous signal assignment. mdpi.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the signals of protons directly attached to carbon atoms, definitively linking the methylene protons to their corresponding carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): For conformational analysis, NOESY is used to identify protons that are close in space, even if they are not directly connected through bonds. mdpi.com This would reveal the spatial proximity between the methylene protons and the protons of the adjacent amine group at the C5 position, providing insight into the preferred conformation and any restricted rotation around the C-N bonds.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| =CH₂ | ~4.5 - 5.5 | ~90 - 100 |
| 4-NH₂ | ~5.0 - 6.0 | - |
| 5-NH₂ | ~5.5 - 6.5 | - |
| C2 | - | ~150 - 160 |
| C4 | - | ~135 - 145 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive information on the solid-state structure of a molecule, yielding precise measurements of bond lengths, bond angles, and torsional angles. core.ac.uk A successful crystal structure determination for this compound would confirm the planarity of the five-membered imidazole ring, a common feature in such heterocyclic systems. core.ac.uknih.gov
The analysis would focus on the specific molecular geometry. Key parameters of interest include the C=C bond length of the exocyclic methylene group and the C-N bond lengths within the imidazole ring, which provide insight into the electronic structure and aromaticity of the system. The geometry around the sp²-hybridized C2 carbon would be expected to be trigonal planar.
Furthermore, the crystal structure would reveal the intermolecular interactions that dictate the molecular packing in the solid state. The presence of two amine groups suggests that strong intermolecular hydrogen bonds (N-H···N) would be a dominant feature, linking molecules into extended one-, two-, or three-dimensional networks. core.ac.uk These interactions are fundamental to the molecule's solid-state properties.
Table 3: Illustrative Bond Lengths and Angles for an Imidazole Ring based on Related Structures
| Parameter | Typical Value |
|---|---|
| N1-C2 Bond Length | ~1.34 Å |
| C4-C5 Bond Length | ~1.36 Å |
| N1-C5 Bond Length | ~1.38 Å |
| N1-C2-N3 Angle | ~112° |
Future Perspectives and Emerging Research Directions
Untapped Synthetic Avenues for 2-Methylene-2H-imidazole-4,5-diamine
The synthesis of imidazole (B134444) derivatives is a well-established field, yet the specific topology of this compound presents unique challenges and opportunities for the development of novel synthetic routes. Current methods for creating substituted imidazoles often involve multi-step processes that may not be directly applicable or efficient for this particular structure. Future research could focus on developing more direct and versatile synthetic strategies.
One promising, yet untapped, approach could be the exploration of multicomponent reactions (MCRs). MCRs offer a powerful strategy for rapidly assembling complex molecules from simple starting materials in a single step. A hypothetical MCR for the synthesis of this compound could involve the condensation of a 1,2-diaminoalkene, formaldehyde, and a suitable cyanide source. This approach would offer significant advantages in terms of efficiency and atom economy over traditional linear syntheses.
Another avenue for exploration is the use of metal-catalyzed cross-coupling reactions to functionalize a pre-existing imidazole core. While challenging due to the reactive methylene (B1212753) group, the development of new catalytic systems could enable the selective introduction of various substituents, leading to a diverse library of derivatives for further study. The table below outlines potential starting materials for these prospective synthetic routes.
| Synthetic Approach | Potential Starting Materials | Key Reaction Type | Anticipated Advantages |
| Multicomponent Reaction | Diaminomaleonitrile, Formaldehyde, Primary Amine | Condensation/Cyclization | High efficiency, atom economy, rapid assembly |
| Catalytic Cyclization | Substituted Cyanamides, Aminoketones | Transition-metal catalysis | Access to diverse derivatives, functional group tolerance |
| Functionalization of Imidazole Core | 2-Halo-imidazole-4,5-diamine | Cross-coupling Reactions | Late-stage diversification, precise substituent placement |
Advanced Computational Prediction of Novel Reactivity
The unique electronic and structural features of this compound make it an excellent candidate for in-depth computational analysis to predict its reactivity and potential applications. Density Functional Theory (DFT) and other quantum chemical methods can provide valuable insights into the molecule's stability, electronic properties, and reaction mechanisms.
Future computational studies could focus on several key areas. Firstly, the prediction of the molecule's behavior as a ligand in organometallic chemistry is of significant interest. As a potential precursor to N-heterocyclic carbenes (NHCs), computational modeling could predict the stability and catalytic activity of its corresponding metal complexes. Secondly, computational tools can be employed to explore its potential as a building block in supramolecular chemistry, predicting its ability to form stable host-guest complexes or self-assembled structures.
Molecular dynamics simulations could also be utilized to understand the conformational dynamics of the molecule and its interactions with other molecules or surfaces. This information would be crucial for designing new materials with specific properties. The following table summarizes potential computational studies and the insights they could provide.
| Computational Method | Focus of Study | Predicted Properties | Potential Impact |
| Density Functional Theory (DFT) | Electronic structure and reactivity | Aromaticity, reaction barriers, spectroscopic properties | Guiding synthetic efforts, understanding reaction mechanisms |
| Molecular Docking | Interaction with biological targets | Binding affinities, interaction modes | Early-stage drug discovery, identifying potential biological activity |
| Molecular Dynamics (MD) | Conformational analysis and intermolecular interactions | Stability of complexes, solvent effects | Design of self-assembling materials, understanding behavior in solution |
Exploration of New Materials Science Applications
The structural characteristics of this compound suggest its potential utility in the development of novel materials. The presence of multiple nitrogen atoms and a reactive methylene group provides opportunities for polymerization and incorporation into larger macromolecular structures.
One emerging area of research could be the use of this compound as a monomer for the synthesis of novel polymers. The resulting polymers could exhibit interesting electronic or optical properties, making them suitable for applications in organic electronics or as components of advanced coatings. The diamine functionality also suggests potential for the formation of polyimides or other high-performance polymers with enhanced thermal stability.
Furthermore, the ability of the imidazole ring to coordinate with metal ions could be exploited in the design of new metal-organic frameworks (MOFs). These materials have a wide range of potential applications, including gas storage, catalysis, and sensing. The specific geometry and electronic properties of this compound could lead to the formation of MOFs with unique pore structures and functionalities.
Interdisciplinary Research with Related Heterocyclic Frameworks
The study of this compound can be significantly enriched through interdisciplinary research that draws comparisons with other heterocyclic frameworks. For instance, comparing its properties and reactivity to those of related N-heterocyclic carbenes (NHCs) and their precursors can provide valuable insights into its potential as a ligand in catalysis.
Collaboration with researchers in medicinal chemistry could also be fruitful. Imidazole derivatives are known to exhibit a wide range of biological activities, and exploring the potential of this compound and its derivatives as therapeutic agents could be a promising area of investigation. Computational screening and in vitro assays could be used to identify potential biological targets.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Methylene-2H-imidazole-4,5-diamine derivatives?
- Methodological Answer : Common approaches include condensation reactions using aldehydes under reflux with ammonium acetate (CH₃COONH₄) in ethanol or methanol. For example, benzil derivatives can react with substituted aldehydes and ammonium acetate under reflux (12–15 hours) to yield imidazole cores . Base-promoted cyclizations (e.g., using K₂CO₃ or NaOH) under transition-metal-free conditions are also effective for forming dihydroimidazolones, particularly when targeting spiro-fused structures . Controlled temperatures (80–120°C) and inert atmospheres (N₂) improve yield and purity .
Q. Which spectroscopic techniques are essential for characterizing imidazole derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming substituent positions and ring saturation. For instance, ¹H-NMR can distinguish between aromatic protons (δ 7.2–8.0 ppm) and methylene groups (δ 4.5–5.5 ppm) . High-Resolution Mass Spectrometry (HRMS) validates molecular weights, while Fourier-Transform Infrared (FT-IR) identifies functional groups like amines (N-H stretches at ~3300 cm⁻¹) . Single-crystal X-ray diffraction (SC-XRD) provides definitive structural confirmation, as demonstrated in studies using Bruker SMART APEX CCD diffractometers .
Q. How are preliminary biological activities of imidazole derivatives assessed?
- Methodological Answer : In vitro assays are standard. Antimicrobial activity is tested via disk diffusion or microbroth dilution against bacterial/fungal strains (e.g., E. coli, S. aureus), with MIC (Minimum Inhibitory Concentration) values reported . Cytotoxicity screening using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) evaluates anticancer potential. Dose-response curves (0.1–100 µM) and IC₅₀ calculations are typical .
Advanced Research Questions
Q. How can regioselectivity challenges in imidazole functionalization be resolved?
- Methodological Answer : Regioselectivity is addressed through directing groups or tailored reaction conditions. For example, electron-withdrawing groups (e.g., -NO₂) on aldehydes direct nucleophilic attacks to specific ring positions . Transition-metal-free base-mediated cyclizations (e.g., using K₂CO₃ in DMF) favor 5-membered ring formation over competing pathways . Computational tools like density functional theory (DFT) predict reactive sites, guiding experimental design .
Q. What strategies mitigate crystallographic challenges (e.g., twinning or disorder) in imidazole structures?
- Methodological Answer : SHELXL refinement (via the SHELX suite) handles twinned data by applying HKLF5 format corrections and partitioning overlapping reflections . For disordered moieties, PART instructions and restraints (e.g., SIMU, DELU) improve model accuracy. High-resolution data (≤ 0.8 Å) and low-temperature (120 K) collections reduce thermal motion artifacts .
Q. How do molecular docking studies elucidate the mechanism of enzyme inhibition by imidazole derivatives?
- Methodological Answer : Docking software (e.g., AutoDock Vina) simulates ligand-enzyme interactions. For instance, 2-(anthracenyl)imidazole derivatives show strong binding to cyclooxygenase-2 (COX-2) active sites, with Gibbs free energy (ΔG) values ≤ -8.5 kcal/mol indicating high affinity . Validation via molecular dynamics (MD) simulations (e.g., 100 ns trajectories) assesses binding stability .
Q. How should researchers address contradictions between spectroscopic and crystallographic data?
- Methodological Answer : Cross-validation using complementary techniques is key. For example, if NMR suggests a planar imidazole ring but XRD reveals puckering, verify via DFT geometry optimization . Replicate experiments under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to rule out artifacts. Statistical tools like R-factors (e.g., R₁ ≤ 0.05) in XRD refinement ensure data reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
